Antagonist G
Overview
Description
Antagonist G is a compound with the molecular formula C49H66N12O6S . It is also known by other names such as L-arginyl-D-tryptophyl-N-methyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-methioninamide . It is a peptide used to target and enhance the delivery of anticancer chemotherapeutics .
Molecular Structure Analysis
The molecular weight of Antagonist G is 951.2 g/mol . Its structure includes multiple amino acid residues, and it has a complex structure with multiple rings and chains . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Scientific Research Applications
Photoreceptor Cell Degeneration Prevention
Antagonist G has been used in combination with other drugs to prevent photoreceptor cell degeneration. This combination of drugs exhibited synergistic activity that protected retinas from light-induced degeneration . This approach could provide a strategy for preventing or treating retinal dystrophies .
G Protein-Coupled Receptors (GPCRs) Regulation
Antagonist G plays a critical role in the regulation of GPCRs, a large family of transmembrane proteins that regulate intracellular signaling essential for cellular homeostasis . This regulation is crucial for maintaining the balance of various cellular processes.
Control and Perception of Antagonist Muscle Action
Research has shown that Antagonist G plays a significant role in the control and perception of antagonist muscle action. It is involved in stopping movements and providing necessary levels of effector mechanical characteristics for fast movements .
Role in Agonist-Antagonist Pairs
Antagonist G is part of the agonist-antagonist pairs within the theory of the neural control of movements with spatial referent coordinates, the principle of abundance, and the uncontrolled manifold hypothesis . This role is crucial for the proper functioning of these systems.
Esophageal Carcinoma Cell Proliferation and Migration
Elevated levels of Antagonist G in esophageal carcinoma promote cell proliferation and migration . This suggests that Antagonist G could be a potential target for therapeutic interventions in esophageal carcinoma.
Identification of Novel Human GPCR Agonists and Antagonists
A machine learning model has been developed to identify novel human GPCR agonists and antagonists using Antagonist G . This could lead to the discovery of new therapeutic targets and drugs.
properties
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H66N12O6S/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54)/t35-,38-,39-,40+,41+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCSSYAUKKIDJV-FAXBSAIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H66N12O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
951.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Antagonist G | |
CAS RN |
115150-59-9 | |
Record name | Antagonist G | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115150599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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